2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 2,4-dimethylphenyl group at position 2 and a (2-methylbenzyl)sulfanyl moiety at position 3.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-15-8-9-19(17(3)12-15)20-13-21-22(23-10-11-25(21)24-20)26-14-18-7-5-4-6-16(18)2/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEXPDOPEMHXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C22H21N3S and a molecular weight of 359.49 g/mol, this compound exhibits various pharmacological properties that warrant detailed investigation.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : 2-(2,4-dimethylphenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
- Molecular Formula : C22H21N3S
- Molecular Weight : 359.49 g/mol
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anxiolytic Effects : Some derivatives have been studied for their potential role as anxiolytic agents. For instance, related pyrazolo compounds have shown promise in reducing anxiety-like behavior in animal models without significant motor side effects .
- Anticancer Properties : Pyrazolo derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. The mechanism often involves modulation of enzyme activity, which can lead to reduced tumor growth .
- Antimicrobial Activity : Certain pyrazolo compounds have demonstrated antimicrobial properties against various pathogens, making them potential candidates for developing new antibiotics .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes and receptors, modulating their activity. For example:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation .
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to anxiety and mood regulation .
Case Studies and Research Findings
Several studies have elucidated the biological activities of pyrazolo derivatives:
- Anxiolytic Activity :
- Anticancer Potential :
- Antimicrobial Properties :
Data Tables
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including:
- Formation of the pyrazolo[1,5-a]pyrazine core: Achieved through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Introduction of substituents: This includes Friedel-Crafts alkylation or acylation reactions to attach the 2,4-dimethylphenyl group and nucleophilic substitution reactions for the 2-methylbenzylthio group.
These synthetic routes are crucial for optimizing the yield and purity of the compound.
Antifungal Properties
Research has demonstrated that derivatives of pyrazolo compounds exhibit significant antifungal activity. For instance, 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine has shown efficacy against various phytopathogenic fungi such as Fusarium solani and Botrytis cinerea.
| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Fusarium solani | 18 | 100 |
| Botrytis cinerea | 15 | 100 |
| Alternaria solani | 12 | 100 |
The mechanism underlying this antifungal activity often involves disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Pyrazole derivatives have been shown to inhibit various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For example, studies indicate that modifications at specific positions on the pyrazole ring can enhance anticancer activity through improved binding affinity to target proteins.
Antiviral Activity
Recent studies suggest that pyrazolo derivatives may possess antiviral properties. Research indicates their potential against viruses such as HIV and influenza. The effectiveness of these compounds can be attributed to their ability to inhibit viral replication by targeting viral enzymes or host cell pathways critical for virus survival.
Case Studies
- Antifungal Efficacy Study : A study conducted on the antifungal activity of various pyrazolo derivatives highlighted that structural modifications significantly impact their efficacy against Fusarium solani. The results indicated that specific substitutions could enhance antifungal potency.
- Anticancer Activity Assessment : Another study evaluated a series of pyrazolo derivatives for their ability to inhibit cancer cell growth. The findings revealed that certain analogs exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting strong potential for further development as anticancer agents.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Lipophilicity :
- The target compound’s 2,4-dimethylphenyl and 2-methylbenzyl groups confer higher lipophilicity compared to analogs with methoxy (e.g., ) or halogenated (e.g., ) substituents. This may enhance blood-brain barrier penetration, a trait observed in CNS-targeting pyrazolo-pyrazines .
- In contrast, piperazine-containing analogs (e.g., ) exhibit lower logP values due to their polar amine groups, favoring solubility but reducing membrane permeability.
The target’s methyl groups, while less electronegative, may provide steric bulk that affects receptor fit . The 3,4-dimethylphenyl substituent in vs. the target’s 2,4-dimethylphenyl creates distinct steric environments, which could alter binding pocket interactions in enzymes like kinases or TLRs .
Biological Activity Trends: Pyrazolo[1,5-a]pyrazines with alkyl/arylthio groups (e.g., ) have shown TLR7 antagonism (IC50 = 8.2–10 µM in ), suggesting the target compound may share similar mechanisms. Piperazine derivatives (e.g., ) demonstrate receptor selectivity (e.g., adenosine A2a vs. A1), highlighting the impact of nitrogen-rich substituents on pharmacological profiles .
Functional Comparison with Pyrazolo[1,5-a]quinoxalines and Related Scaffolds
- Substituent Length : In , antagonistic activity against TLR7 peaked with 4–5 carbon alkyl chains. The target’s benzylthio group (equivalent to ~7 carbons) may exceed optimal length, possibly reducing potency unless balanced by aromatic interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-Dimethylphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core via cyclization of hydrazine derivatives with aldehydes or ketones. The thioether group is introduced through nucleophilic substitution using 2-methylbenzyl mercaptan under inert conditions (e.g., N₂ atmosphere). Key steps include:
Core Formation : Cyclocondensation of 2,4-dimethylphenylhydrazine with a pyrazine precursor at 80–100°C in DMF .
Thioether Incorporation : Reaction with 2-methylbenzyl thiol in the presence of a base (e.g., K₂CO₃) at 60°C for 6–8 hours .
- Optimization : Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of core to thiol) and using anhydrous solvents. Catalysts like Pd(OAc)₂ can reduce side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the pyrazolo[1,5-a]pyrazine core and substitution patterns (e.g., methyl groups at 2,4-dimethylphenyl and thioether linkage). For example, the thioether proton appears as a singlet at δ 4.2–4.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₂N₃S: 360.1534, observed: 360.1532) .
- HPLC-PDA : Assesses purity (>95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity data and in vivo efficacy studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS in rodent models. If rapid clearance is observed, modify the thioether moiety (e.g., replace with sulfoxide) to enhance stability .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility. For example, encapsulation in PEGylated liposomes increased in vivo antitumor activity by 40% compared to free compound .
Q. What strategies are employed to modify the thioether moiety to enhance metabolic stability without compromising target binding affinity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thioether with a sulfone (-SO₂-) group, which resists oxidative metabolism while maintaining steric bulk. Synthesis involves oxidation of the thioether with m-CPBA in DCM at 0°C .
- Structure-Activity Relationship (SAR) Studies : Test analogs in enzymatic assays (e.g., kinase inhibition). For instance, sulfone derivatives showed 85% retention of kinase inhibitory activity (IC₅₀ = 12 nM vs. 10 nM for parent compound) .
Q. How do computational models predict the interaction of this compound with kinase targets, and how can these predictions be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to ATP pockets of kinases (e.g., Aurora A kinase). Key interactions include hydrogen bonding between the pyrazine nitrogen and kinase backbone .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values). A KD < 50 nM confirms strong target engagement.
- Cellular Assays : Test kinase inhibition in HEK293 cells transfected with target kinases, using Western blotting to assess phosphorylation levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
